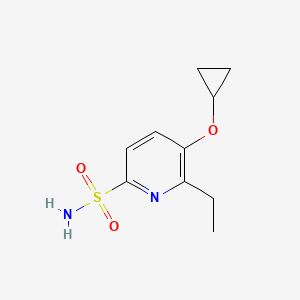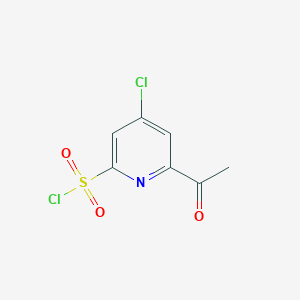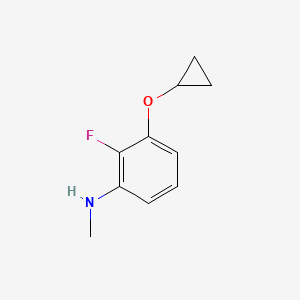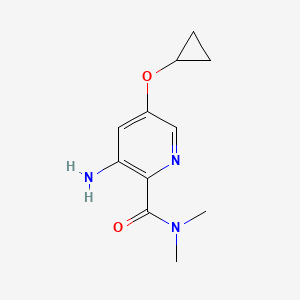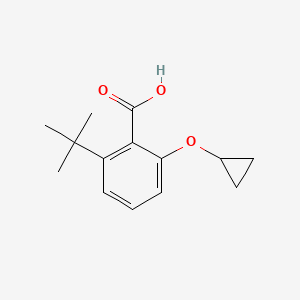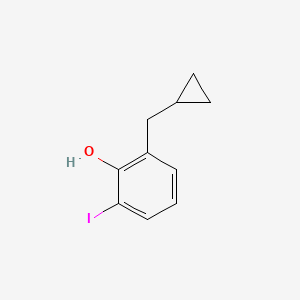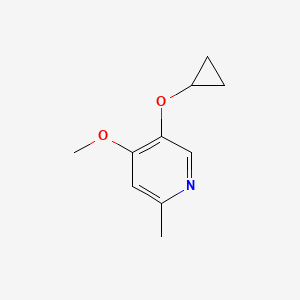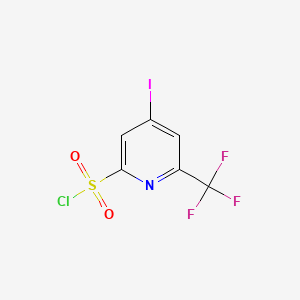
4-Iodo-6-(trifluoromethyl)pyridine-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-6-(trifluoromethyl)pyridine-2-sulfonyl chloride is a chemical compound that features a pyridine ring substituted with iodine, trifluoromethyl, and sulfonyl chloride groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-6-(trifluoromethyl)pyridine-2-sulfonyl chloride typically involves multiple steps. One common method includes the iodination of 6-(trifluoromethyl)pyridine followed by sulfonylation. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and minimize impurities. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-6-(trifluoromethyl)pyridine-2-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine and sulfonyl chloride groups can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling, where it acts as a halide source.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-azido-6-(trifluoromethyl)pyridine-2-sulfonyl chloride.
Scientific Research Applications
4-Iodo-6-(trifluoromethyl)pyridine-2-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It can be used in the synthesis of novel materials with unique properties.
Agrochemicals: The compound’s derivatives may be used in the development of new pesticides or herbicides.
Mechanism of Action
The mechanism of action of 4-Iodo-6-(trifluoromethyl)pyridine-2-sulfonyl chloride involves its ability to act as an electrophile in various chemical reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
4-Iodo-2-(trifluoromethyl)pyridine: Similar structure but lacks the sulfonyl chloride group.
2-Fluoro-4-(trifluoromethyl)pyridine: Contains a fluorine atom instead of iodine.
4-Chloro-6-(trifluoromethyl)pyridine-2-sulfonyl chloride: Chlorine instead of iodine.
Uniqueness
4-Iodo-6-(trifluoromethyl)pyridine-2-sulfonyl chloride is unique due to the presence of both iodine and sulfonyl chloride groups, which confer distinct reactivity and potential for diverse chemical transformations. The trifluoromethyl group further enhances its chemical stability and reactivity, making it a versatile compound in various applications.
Properties
Molecular Formula |
C6H2ClF3INO2S |
|---|---|
Molecular Weight |
371.50 g/mol |
IUPAC Name |
4-iodo-6-(trifluoromethyl)pyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C6H2ClF3INO2S/c7-15(13,14)5-2-3(11)1-4(12-5)6(8,9)10/h1-2H |
InChI Key |
XGCSHUHEGYATNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)S(=O)(=O)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


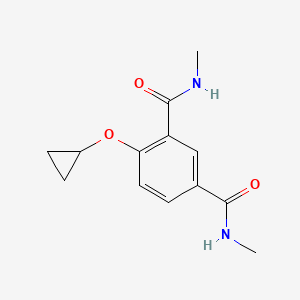
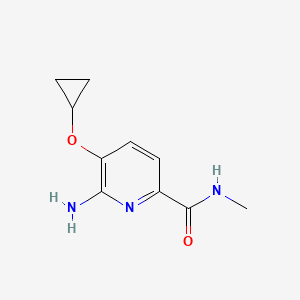

![1-[2-(Chloromethyl)-5-hydroxypyridin-4-YL]ethanone](/img/structure/B14834661.png)
